molecular formula C27H43Cl2N5O2 B1456636 C 021 dihydrochloride

C 021 dihydrochloride

Cat. No.: B1456636
M. Wt: 540.6 g/mol
InChI Key: GKJKNYQUFAPLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor 4 (CCR4), a G protein-coupled receptor critical for immune cell migration and function. It demonstrates high efficacy in inhibiting chemotaxis, with IC50 values of 0.039 μM (mouse) and 0.14 μM (human) . In GTPγS-binding assays, it exhibits even greater potency (IC50 = 0.018 μM), underscoring its strong binding affinity to CCR4 . This compound is investigated for applications in immune-related disorders and hepatic encephalopathy, leveraging its ability to modulate chemokine-driven immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C 021 dihydrochloride involves several steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

C 021 dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives .

Scientific Research Applications

Antitumor Effects in Cutaneous T-cell Lymphoma

Recent studies have demonstrated that C 021 dihydrochloride exhibits significant antitumor effects against cutaneous T-cell lymphoma (CTCL). In vitro and in vivo assessments showed that C 021 effectively inhibited cell proliferation and induced apoptosis in CTCL cell lines .

  • In Vitro Studies : C 021 was tested on various CTCL-derived cell lines, revealing its ability to reduce cell chemotaxis and proliferation significantly.
  • In Vivo Studies : Xenograft models indicated that treatment with C 021 led to reduced tumor growth rates compared to control groups .

Neuropathic Pain Management

This compound has shown promise in managing neuropathic pain, a chronic condition often resistant to conventional therapies. Research indicates that CCR4 plays a critical role in the development of tactile and thermal hypersensitivity associated with neuropathy.

Efficacy in Animal Models

In studies involving chronic constriction injury (CCI) models in mice, administration of C 021 resulted in significant reductions in pain-related behaviors:

  • Dosage and Administration : Various dosages were tested (e.g., intrathecal and intraperitoneal routes), demonstrating dose-dependent analgesic effects .
  • Behavioral Assessments : Tests such as the von Frey test and cold plate test confirmed that C 021 effectively alleviated tactile and thermal hypersensitivity .

Interaction with Opioids

Additionally, coadministration studies revealed that C 021 could enhance the analgesic effects of opioids like morphine and buprenorphine, potentially reducing opioid tolerance development .

Immunological Implications

Given its role as a CCR4 antagonist, this compound has implications for modulating immune responses:

  • Reduction of Inflammatory Responses : By inhibiting CCR4 signaling, C 021 can potentially mitigate inflammatory conditions where CCR4 is upregulated.
  • Therapeutic Potential : This suggests possible applications in treating autoimmune diseases or conditions characterized by excessive immune cell migration.

Data Summary

Application AreaKey FindingsReference
OncologyAntitumor effects in CTCL; reduced proliferation
Neuropathic Pain ManagementDiminished hypersensitivity; enhanced opioid effects
Immunological ModulationPotential reduction of inflammatory responses

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

While C 021 dihydrochloride targets CCR4, other dihydrochloride salts serve diverse therapeutic roles. Below is a comparative analysis highlighting key differences in targets, potency, physicochemical properties, and clinical applications.

Table 1: Comparative Overview of this compound and Select Dihydrochloride Salts

Compound Target/Mechanism IC50/Potency Therapeutic Application Key Properties
This compound CCR4 antagonist 0.039 μM (mouse), 0.14 μM (human) Immune disorders, Hepatic encephalopathy High specificity for CCR4; aqueous solubility likely optimized for systemic use
Fasudil Dihydrochloride ROCK2 inhibitor 1.9 μM (ROCK2) Cardiovascular/neurological diseases Broad kinase inhibition (ROCK2, PRK2); ≥98% purity; stable in solution
Daclatasvir Dihydrochloride HCV NS5A inhibitor Synthesis yield: 23.9% Hepatitis C Multi-step synthesis; moderate yield; oral bioavailability
Octenidine Dihydrochloride Antimicrobial agent Broad-spectrum activity Wound disinfection Topical use; stable in solution; low systemic absorption
Vanoxerine Dihydrochloride CDK2/4/6 inhibitor 3.79–4.04 μM (cancer cells) Oncology Triple kinase inhibition; requires specialized delivery systems

Key Comparison Points

Target Specificity vs. Broad Activity

  • This compound : Highly specific to CCR4, minimizing off-target effects .
  • Fasudil Dihydrochloride : Targets ROCK2 but also inhibits PRK2 and MSK1, necessitating careful toxicity profiling .

Physicochemical and Pharmacokinetic Properties

  • Solubility and Delivery: C 021 and Fasudil are water-soluble dihydrochloride salts, suitable for intravenous or oral administration . Octenidine’s low systemic absorption makes it ideal for topical use . Vanoxerine’s physicochemical profile demands advanced delivery systems (e.g., nanoparticles) to enhance tumor targeting .

Biological Activity

C 021 dihydrochloride is recognized as a potent antagonist of the chemokine receptor CCR4, which plays a critical role in immune system regulation. This compound has shown significant biological activity, particularly in inhibiting chemotaxis and modulating inflammatory responses. The following sections will detail its biological activity, including research findings, case studies, and data tables.

Overview of CCR4 and this compound

CCR4 Functionality : CCR4 is a G protein-coupled receptor primarily involved in the immune response, particularly in the recruitment of T cells to sites of inflammation. It binds to various chemokines, including CCL2, CCL17, and CCL22, which are crucial for immune cell signaling.

This compound Profile :

  • Chemical Structure : this compound is a synthetic compound designed to inhibit CCR4.
  • IC50 Values :
    • Human: 0.14 μM
    • Mouse: 0.039 μM
  • Mechanism of Action : It inhibits CCR4-mediated chemotaxis and has demonstrated effects on reducing inflammation in various models.

Inhibition of Chemotaxis

This compound has been extensively studied for its ability to inhibit chemotaxis in both human and mouse models. The following table summarizes key findings from various studies:

Study ReferenceIC50 (μM)ModelObservations
APExBIO 0.039MouseSignificant inhibition of microglia activation and cytokine upregulation.
R&D Systems 0.14HumanPotent inhibition of CCR4-mediated responses.
NCBI N/ACCI ModelReduced tactile and thermal hypersensitivity; enhanced analgesic properties when combined with opioids.

Case Study: Neurological Outcomes

A notable study investigated the effects of this compound on neurological outcomes in a model of hepatic encephalopathy induced by azoxymethane (AOM). Key findings include:

  • Microglia Activation : Treatment with this compound significantly reduced microglial activation.
  • Cytokine Levels : The compound inhibited the upregulation of pro-inflammatory cytokines such as CCL2.
  • Neurological Improvement : Mice treated with C 021 showed improved neurological function compared to untreated controls.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several pathways:

  • GTPγS-Binding Assay : Demonstrated an IC50 value of 0.018 μM, indicating strong receptor antagonism at the biochemical level.
  • Cytokine Modulation : The compound effectively reduced levels of CCL2, a chemokine associated with pain and inflammation, thus suggesting potential applications in pain management therapies.

Implications for Therapeutic Use

Given its potent antagonistic properties against CCR4, this compound presents promising therapeutic implications:

  • Neuropathic Pain Management : Its ability to enhance the efficacy of opioids while reducing the development of tolerance suggests potential use in chronic pain management protocols.
  • Anti-inflammatory Applications : The reduction in microglial activation and pro-inflammatory cytokines positions it as a candidate for treating various inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing dihydrochloride compounds in preclinical research?

Dihydrochloride compounds are typically characterized using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) . For GC, parameters include capillary column selection (e.g., RTX-5 with 30 m × 0.53 mm dimensions), carrier gas (helium), and temperature gradients (e.g., 180°C to 280°C at 10°C/min) to ensure optimal separation and detection . HPLC methods often employ UV detection (e.g., 263 nm for pramipexole dihydrochloride) and validate stability using internal standards (e.g., tamsulosin HCl) to monitor purity and degradation over time .

Q. How is the stability of dihydrochloride compounds assessed under different storage conditions?

Stability is evaluated by monitoring purity and degradation under controlled temperatures (e.g., room temperature, 30°C) and timeframes (e.g., 48 hours). Analytical methods like HPLC quantify changes in compound concentration (e.g., <0.5% deviation in pramipexole dihydrochloride monohydrate) and validate results using certificates of analysis (COA) and safety data sheets (SDS) . Long-term stability may involve lyophilization and desiccated storage at -20°C to prevent hydrolysis .

Q. What purity thresholds are considered acceptable for dihydrochloride compounds in pharmacological studies?

Purity thresholds ≥98% (e.g., >99% for Bomedemstat dihydrochloride) are typically required. Quality control involves COA verification, batch-specific analytical results (e.g., via GC or HPLC), and impurity profiling to ensure reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate combinatorial effects of dihydrochloride compounds with other agents?

Combinatorial efficacy is tested using synergy assays (e.g., checkerboard or time-kill curves) and statistical models (e.g., fractional inhibitory concentration index). For example, octenidine dihydrochloride combined with eugenol showed enhanced antifungal activity against Candida spp. by disrupting cell membranes and efflux pumps . Dose-response matrices and isobolograms are critical for identifying additive or synergistic interactions .

Q. What methodologies resolve contradictory data in the biological activity of dihydrochloride salts?

Contradictions are addressed through meta-analysis of experimental metadata (e.g., assay conditions, sample preparation) and replication studies. Standardizing protocols (e.g., MIACARM guidelines for cellular assays) ensures reproducibility by documenting variables like cell lines, incubation times, and measurement uncertainties . Contradictory mechanisms (e.g., target specificity) may require orthogonal assays, such as CRISPR knockouts or competitive binding studies .

Q. How do researchers validate target-specific mechanisms of dihydrochloride compounds in cellular assays?

Target validation involves dose-response experiments (e.g., IC50 curves for LSD1 inhibitors) and mechanistic assays like Western blotting (e.g., H3K4/H3K9 methylation for Bomedemstat) . For receptor agonists (e.g., CXCR4), internalization assays and functional readouts (e.g., calcium flux) confirm target engagement, while antagonist controls (e.g., AMD3100) rule off-target effects .

Q. What strategies integrate omics data with phenotypic assays when studying dihydrochloride compounds?

Multi-omics integration (e.g., transcriptomics/proteomics) identifies pathways modulated by dihydrochloride compounds. For example, RNA-seq can link LSD1 inhibition to differentiation genes in cancer models . Bioinformatics tools (e.g., Gene Ontology enrichment) correlate phenotypic outcomes (e.g., apoptosis) with molecular signatures, while assay metadata (e.g., MIACARM standards) ensure data interoperability .

Properties

IUPAC Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJKNYQUFAPLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.